pyrido[3,2-d]pyrimidine-2,4-diamine
CAS No.: 1955-75-5
Cat. No.: VC11556877
Molecular Formula: C7H7N5
Molecular Weight: 161.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955-75-5 |
|---|---|
| Molecular Formula | C7H7N5 |
| Molecular Weight | 161.2 |
Introduction
Chemical Structure and Physicochemical Properties
Pyrido[3,2-d]pyrimidine-2,4-diamine consists of a fused pyridine-pyrimidine ring system with amino substituents at positions 2 and 4. The planar structure enables π-π stacking interactions with biological targets, while the amino groups participate in hydrogen bonding. The molecular weight is 175.193 g/mol, and the compound exhibits moderate solubility in polar solvents due to its amine functionalities . Substituents at the 6-position, such as methyl or sulfinyl groups, alter electronic properties and bioavailability. For example, the 6-((3,4-dichlorophenyl)sulfinyl) derivative (PubChem CID: 600480) has a molecular weight of 354.2 g/mol and a sulfoxide group that enhances target affinity .
Synthetic Strategies
Condensation and Annelation Reactions
The synthesis of pyrido[3,2-d]pyrimidine-2,4-diamine derivatives often begins with condensation of 2,4,6-triaminopyrimidine (5) with electrophilic intermediates. Kisliuk et al. reported a one-step synthesis of 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine (7) using sodium nitromalonaldehyde, followed by RANEY® Ni-mediated reduction to the 6-amino analog (Fig. 3) . Yields for this route reach 67.7–79.0%, depending on reaction conditions . Microwave-assisted cyclocondensation has emerged as a high-efficiency alternative, enabling single-step formation of the core structure from α,β-unsaturated esters and malononitrile .
Reductive Alkylation and Functionalization
N-Methylation at the N10 position is achieved via reductive alkylation with formaldehyde and sodium cyanoborohydride, yielding analogs with improved metabolic stability . For instance, N6-[(2,5-dimethoxyphenyl)methyl]-N6-methyl derivatives exhibit enhanced PDE2 inhibitory activity . The 6-methyl variant (CAS 1955-57-3) is synthesized from 2-amino-6-methyl-4-(3H)-pyrido[3,2-d]pyrimidinone hydrochloride through ammonolysis .
Pharmacological Applications
Kinase Inhibition and Anticancer Activity
Pyrido[3,2-d]pyrimidine-2,4-diamine derivatives demonstrate potent kinase inhibitory effects. Compound 6 (A-484954), a pyrido[2,3-d]pyrimidine-2,4-dione, inhibits eukaryotic elongation factor-2 kinase (eEF-2K) with an IC₅₀ of 420 nM, reducing eEF-2K activity in MDA-MB-231 breast cancer cells . Structural optimization reveals that ethyl groups at R₁, CONH₂ at R₂, and cyclopropyl at R₃ maximize potency . Similarly, pyrido[3,4-d]pyrimidine 34h selectively inhibits MPS1 kinase (IC₅₀ = 0.11 nM) over CDK2 and Aurora kinases, inducing nanomolar-level growth inhibition in cancer cell lines .
PDE2 Modulation
EP1697356A1 discloses pyrido[2,3-d]pyrimidine-2,4-diamines as PDE2 inhibitors, with N6-substituted analogs showing low-nanomolar activity . The 3,4,5-trimethoxybenzyl group at N6 enhances binding affinity, while prodrug modifications improve oral bioavailability .
Structure-Activity Relationships (SAR)
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Position 6: Methyl or sulfinyl groups enhance target engagement. The 6-methyl analog improves metabolic stability, while sulfinyl substituents increase steric bulk and hydrogen-bonding capacity .
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Amino Groups: The 2,4-diamine motif is critical for kinase inhibition; replacing either amino group with hydroxyl abolishes activity .
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N10 Substitution: N-Methylation reduces off-target effects against CYP enzymes, as seen in 34h .
Computational and Structural Insights
Homology modeling of eEF-2K reveals that the pyridine ring and CONH₂ group of compound 6 occupy hydrophobic and catalytic pockets, respectively . Docking studies with MPS1 highlight the importance of the pyrido[3,4-d]pyrimidine core in forming hinge-region hydrogen bonds .
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